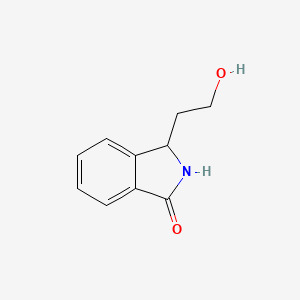
3-(2-Hydroxyethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)isoindolin-1-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a hydroxyethyl group attached to the isoindoline ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-(2-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
3-(2-Hydroxyethyl)isoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-(2-Hydroxyethyl)isoindolin-1-one can be compared with other similar compounds such as:
Isoindolin-1-one: Lacks the hydroxyethyl group, making it less hydrophilic and potentially altering its biological activity.
1H-Isoindole-1,3(2H)-dione:
3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: A closely related compound with similar properties but different reactivity due to the presence of the hydroxyethyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c12-6-5-9-7-3-1-2-4-8(7)10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) |
InChI Key |
BJWBPMBWUWQIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
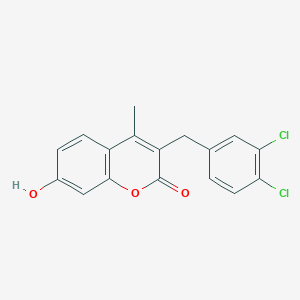

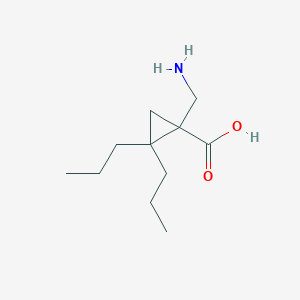
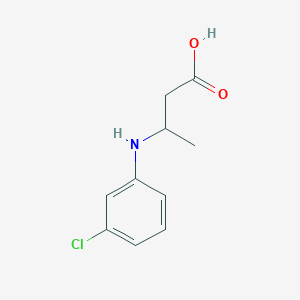
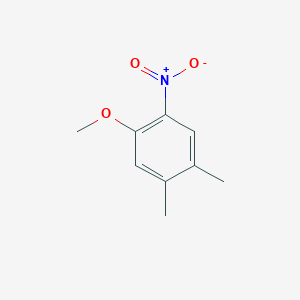
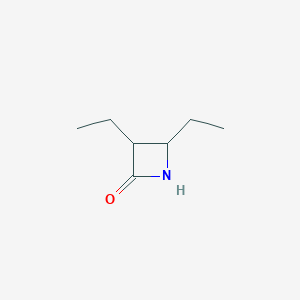
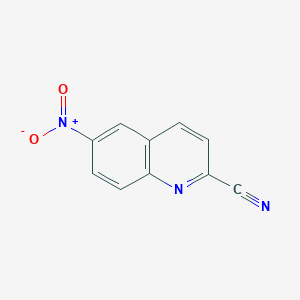
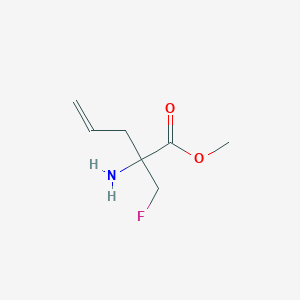
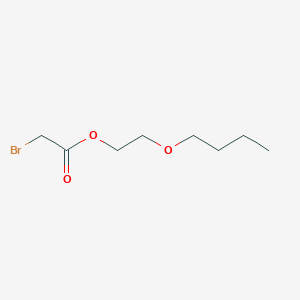
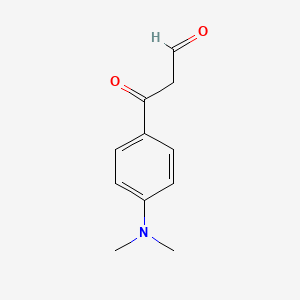
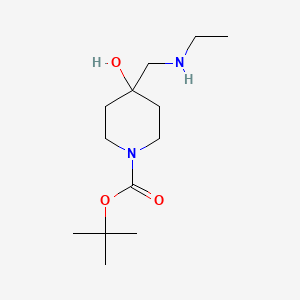
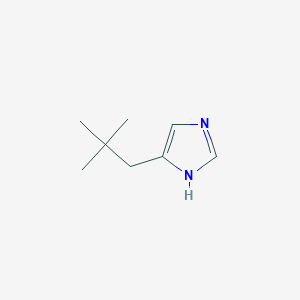
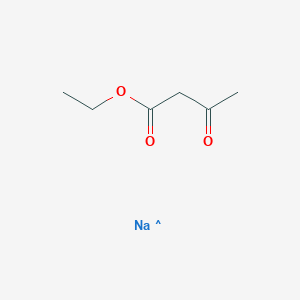
![1-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B8681483.png)
